molecular formula C13H11FN2O3S B13356546 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-15-7

3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride

Cat. No.: B13356546
CAS No.: 19160-15-7
M. Wt: 294.30 g/mol
InChI Key: JZSWMAKCZILQGM-UHFFFAOYSA-N
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Description

3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various chemical and biological applications. The compound is characterized by the presence of an aminobenzamido group and a sulfonyl fluoride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and benzene-1-sulfonyl chloride.

    Formation of 4-Aminobenzamido Intermediate: 4-aminobenzoic acid is reacted with benzene-1-sulfonyl chloride under controlled conditions to form the 4-aminobenzamido intermediate.

    Sulfonylation: The intermediate is then treated with a sulfonylating agent, such as sulfur tetrafluoride (SF4), to introduce the sulfonyl fluoride group, resulting in the formation of 3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where precise control over reaction parameters is required.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are typical oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is similar to that of other sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF).

Comparison with Similar Compounds

Similar Compounds

    Phenylmethylsulfonyl Fluoride (PMSF): A widely used serine protease inhibitor with a similar mechanism of action.

    4-(Trifluoromethyl)benzene-1-sulfonyl Chloride: Another sulfonyl compound with different reactivity due to the presence of a trifluoromethyl group.

    4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A sulfonyl fluoride used as a protease inhibitor with applications in biochemistry and cell biology.

Uniqueness

3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride is unique due to the presence of both an aminobenzamido group and a sulfonyl fluoride group, which confer distinct reactivity and biological activity. Its ability to act as an irreversible inhibitor of serine proteases makes it valuable in biochemical research and drug development.

Properties

CAS No.

19160-15-7

Molecular Formula

C13H11FN2O3S

Molecular Weight

294.30 g/mol

IUPAC Name

3-[(4-aminobenzoyl)amino]benzenesulfonyl fluoride

InChI

InChI=1S/C13H11FN2O3S/c14-20(18,19)12-3-1-2-11(8-12)16-13(17)9-4-6-10(15)7-5-9/h1-8H,15H2,(H,16,17)

InChI Key

JZSWMAKCZILQGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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